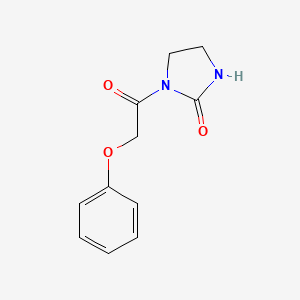![molecular formula C28H22N4 B11509885 4'-[1-(propan-2-yl)-1H-benzimidazol-2-yl]-2,3'-biquinoline](/img/structure/B11509885.png)
4'-[1-(propan-2-yl)-1H-benzimidazol-2-yl]-2,3'-biquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-[1-(Propan-2-yl)-1H-benzimidazol-2-yl]-2,3’-biquinoline is a complex organic compound featuring a benzimidazole moiety linked to a biquinoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[1-(propan-2-yl)-1H-benzimidazol-2-yl]-2,3’-biquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The biquinoline moiety can be constructed through a series of cyclization and coupling reactions involving quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and cost.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and quinoline rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reagents like N-bromosuccinimide and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, 4’-[1-(propan-2-yl)-1H-benzimidazol-2-yl]-2,3’-biquinoline is used as a ligand in coordination chemistry, forming complexes with transition metals that exhibit unique catalytic properties.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to intercalate with DNA makes it a candidate for further drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential, particularly in targeting specific enzymes and receptors involved in disease pathways.
Industry
Industrially, the compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.
作用機序
The mechanism by which 4’-[1-(propan-2-yl)-1H-benzimidazol-2-yl]-2,3’-biquinoline exerts its effects involves interaction with molecular targets such as DNA and enzymes. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core but differ in their additional functional groups and applications.
Quinoline Derivatives: Chloroquine and quinine are well-known quinoline derivatives used in antimalarial treatments.
Uniqueness
What sets 4’-[1-(propan-2-yl)-1H-benzimidazol-2-yl]-2,3’-biquinoline apart is its dual functionality, combining the properties of both benzimidazole and quinoline moieties. This unique structure allows for versatile applications across different fields, making it a valuable compound for further research and development.
特性
分子式 |
C28H22N4 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
4-(1-propan-2-ylbenzimidazol-2-yl)-3-quinolin-2-ylquinoline |
InChI |
InChI=1S/C28H22N4/c1-18(2)32-26-14-8-7-13-25(26)31-28(32)27-20-10-4-6-12-23(20)29-17-21(27)24-16-15-19-9-3-5-11-22(19)30-24/h3-18H,1-2H3 |
InChIキー |
KIMRZACAEVFCPS-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3=C(C=NC4=CC=CC=C43)C5=NC6=CC=CC=C6C=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-tert-butyl-2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11509813.png)
![Ethyl 3-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11509819.png)
![4-tert-butyl-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11509821.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B11509836.png)
![methyl 4-[3-(4-tert-butylphenyl)-10-(cyclopropylcarbonyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11509841.png)
![2-Bromo-6-ethoxy-4-(10-methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B11509843.png)
![2-chloro-5-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide](/img/structure/B11509848.png)
![N-[2-(Adamantan-1-YL)ethyl]-2-(morpholin-4-YL)-5-nitrobenzamide](/img/structure/B11509850.png)
![2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11509851.png)
![Dipropyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11509852.png)
![1-[3-(3-methylphenoxy)propyl]-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11509866.png)
![2-(methylsulfanyl)-N-{2-[2-(propan-2-yl)phenoxy]ethyl}benzamide](/img/structure/B11509874.png)
![methyl (4Z)-4-[2-(benzyloxy)benzylidene]-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11509879.png)
